4-methoxy-2,3-dihydro-1H-indene
Description
Context within Indene (B144670) Chemistry and Fused Carbocyclic Systems
4-methoxy-2,3-dihydro-1H-indene is a derivative of indane, which itself is the saturated counterpart of indene. nih.govwikipedia.org Indene is a polycyclic aromatic hydrocarbon characterized by a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.orgt3db.ca This fusion of a five-membered ring with a six-membered aromatic ring creates a bicyclic core that is foundational to a wide array of chemical structures. researchgate.net Indane and its derivatives are therefore classified as benzocyclic compounds. researchgate.net
The structure of this compound features this core indane scaffold with a methoxy (B1213986) group (-OCH₃) substituted at the 4-position of the aromatic ring. nih.gov The "2,3-dihydro-1H-" nomenclature indicates the saturation of the five-membered ring. This seemingly simple substitution has significant implications for the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
Historical Perspective on the Synthesis and Derivatization of Indane Scaffolds
The synthesis of indane scaffolds has been a subject of interest for organic chemists for many years, leading to the development of numerous synthetic strategies. Historically, methods such as the intramolecular acylation of 3-arylpropanoic acids were employed to construct the indanone core, which can then be further modified to yield indanes. organic-chemistry.org
Over time, more sophisticated and efficient methods have emerged. These include transition metal-catalyzed reactions, such as the Heck cyclization, which has been utilized to prepare alkylidene indanes. nih.gov Other modern approaches involve gold(I)-catalyzed Csp³-H activation and rhodium-catalyzed reactions of phenylboronic acids with alkynes. organic-chemistry.orgresearchgate.net The derivatization of the indane scaffold is crucial for its application. Functional groups can be introduced at various positions on both the aromatic and the aliphatic rings, leading to a diverse library of compounds. For instance, the synthesis of chiral 2,3-dihydro-1H-indene derivatives has been a focus for creating melatonergic ligands. researchgate.net The development of these synthetic routes has been instrumental in making complex indane-based molecules, including natural products and pharmaceuticals, more accessible. researchgate.net
Significance of the this compound Moiety in Diverse Chemical Fields
The indane skeleton is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic molecules. researchgate.netnih.govresearchgate.net The this compound moiety, in particular, serves as a key component in the design of novel compounds with specific biological targets.
Furthermore, the 4-methoxyindane structure is a versatile intermediate for creating a range of other functionalized molecules. Syntheses of derivatives such as 4-methoxy-2,3-dihydro-1H-inden-2-amine and this compound-2-carboxylic acid demonstrate its utility as a starting material for more complex structures in pharmaceutical and materials science research. chemicalbook.comcymitquimica.comchemicalbook.com
Overview of Major Research Areas and Contributions
Research involving the this compound scaffold is primarily concentrated in medicinal chemistry and organic synthesis. The major contributions stem from its use as a foundational element for developing new therapeutic agents and as a testbed for novel synthetic methodologies.
Anticancer Drug Discovery: A significant area of research is the development of anticancer agents. Studies have shown that dihydro-1H-indene derivatives can act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The specific substitution pattern on the indene ring, including the presence of methoxy groups, is critical for potent activity. nih.gov
Organic Synthesis and Methodology: The synthesis of various indene and indane derivatives continues to be an active field of research. researchgate.net The development of catalytic and enantioselective methods to construct and functionalize the indane core is a significant contribution to synthetic organic chemistry. nih.govresearchgate.net
Materials Science: Indene derivatives, in general, have applications in materials science, for example, in the production of polymers and fluorescent materials. researchgate.netontosight.ai While specific research on this compound in this area is less prominent, its stable, fused-ring structure makes it a potential candidate for incorporation into new materials.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-7-3-5-8-4-2-6-9(8)10/h3,5,7H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMZRYQEWPHADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2,3 Dihydro 1h Indene and Its Derivatives
Classical Synthetic Routes for 4-methoxy-2,3-dihydro-1H-indene Core
The traditional synthesis of the this compound framework relies on well-established, multi-step protocols that have been refined over decades. These methods often begin with simple, commercially available aromatic compounds and build the bicyclic indane structure through a sequence of reliable and predictable reactions.
Multi-step Synthesis Protocols (e.g., from 4-methoxybenzaldehyde (B44291) and malonic acid derivatives)
A foundational strategy for constructing the carbon skeleton of indene (B144670) derivatives involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid derivative. For this compound, a typical sequence begins with 4-methoxybenzaldehyde and diethyl malonate.
The initial step is a Knoevenagel condensation, which forms a carbon-carbon double bond. The resulting product can then undergo a series of transformations including catalytic hydrogenation to reduce the double bond, saponification of the esters to a diacid, and decarboxylation to yield 3-(4-methoxyphenyl)propanoic acid. This propanoic acid derivative is a crucial intermediate that sets the stage for the formation of the five-membered ring.
Cyclization Reactions in Indene Formation (e.g., base-catalyzed cyclization)
Cyclization is the pivotal step in forming the bicyclic indane core. While acid-catalyzed cyclizations like the Friedel-Crafts reaction are most common for this specific system, base-catalyzed methods are also significant in the broader synthesis of cyclic precursors. An example is the intramolecular Claisen condensation. whiterose.ac.uk This reaction can be used to form cyclic β-dicarbonyl compounds from appropriate acyclic diester precursors. whiterose.ac.uk For instance, a suitably substituted hexanedioate derivative could undergo an intramolecular Claisen reaction (a Dieckmann condensation) using a base like potassium tert-butoxide to form a cyclohexane-1,3-dione. whiterose.ac.uk This cyclic dione (B5365651) could then be aromatized to a resorcinol (B1680541) derivative, which can be further functionalized to the required methoxy-substituted aromatic ring needed for the indene synthesis. whiterose.ac.uk
Esterification and Functional Group Interconversions
Functional group interconversions (FGI) are essential for manipulating molecules throughout a synthetic sequence. In the context of this compound synthesis, esterification is a key reaction. The precursor, 3-(4-methoxyphenyl)propanoic acid, is often converted to its methyl or ethyl ester for purification or to prevent the free carboxylic acid from interfering with subsequent reactions. nih.gov This is typically achieved by reacting the acid with the corresponding alcohol (e.g., methanol) under acidic catalysis or by conversion to an acid chloride followed by reaction with the alcohol. nih.gov
Other important FGIs include the conversion of alcohols to good leaving groups like tosylates or halides, which facilitates nucleophilic substitution. The indane core itself can be functionalized; for example, a ketone group in a precursor like 4-methoxy-1-indanone (B81218) can be reduced to an alcohol, which can then be eliminated to form an indene or converted to other functional groups.
Synthesis from Dihydrocoumarin (B191007) Precursors
An alternative synthetic pathway to indane derivatives can involve the rearrangement of other heterocyclic systems. Notably, derivatives such as 4-methoxy-2,3-dihydro-1H-inden-2-amine can be synthesized from dihydrocoumarin precursors. chemicalbook.com Dihydrocoumarins are six-membered lactones that can be synthesized through various methods, including the cyclization of 2-alkyl phenols with other reagents. nih.gov
The transformation from a dihydrocoumarin to an indane system would necessitate a ring-opening of the six-membered lactone ring, followed by functional group manipulation and an intramolecular cyclization to form the five-membered carbocyclic ring of the indene core. This approach highlights the creative use of different scaffolds as starting points in organic synthesis.
Application of Friedel-Crafts Mechanism in Indene Synthesis
The intramolecular Friedel-Crafts acylation is arguably the most powerful and widely used method for synthesizing the indanone precursor to this compound. orgsyn.orgmasterorganicchemistry.com This reaction involves the cyclization of an aromatic compound bearing an acyl group tether.
Typically, 3-(4-methoxyphenyl)propanoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acid chloride undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich methoxy-activated benzene (B151609) ring to form 7-methoxy-1-indanone. orgsyn.org The regioselectivity is directed by the activating methoxy (B1213986) group. The resulting indanone is a direct precursor to the target compound. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) yields this compound. This two-step acylation/reduction strategy is often preferred over direct intramolecular Friedel-Crafts alkylation, which is prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.com
Table 1: Key Reactions in Classical Synthesis
| Reaction Type | Starting Materials | Key Reagents | Product/Intermediate | Reference(s) |
|---|---|---|---|---|
| Knoevenagel Condensation | 4-methoxybenzaldehyde, Diethyl malonate | Piperidine, Ethanol (B145695) | Diethyl 2-(4-methoxybenzylidene)malonate | mdpi.com |
| Intramolecular Friedel-Crafts Acylation | 3-(4-methoxyphenyl)propanoyl chloride | AlCl₃ | 7-methoxy-1-indanone | orgsyn.orgmasterorganicchemistry.com |
| Intramolecular Claisen Condensation | Acyclic diester | Potassium tert-butoxide | Cyclic β-keto ester | whiterose.ac.uk |
| Esterification | Carboxylic acid, Alcohol | Acid catalyst or Thionyl chloride | Ester | nih.gov |
Advanced Synthetic Approaches and Green Chemistry Initiatives
Modern synthetic chemistry increasingly emphasizes the development of more efficient, atom-economical, and environmentally benign methods. nih.govresearchgate.net Research into the synthesis of indanes, including the 4-methoxy derivative, reflects this trend through the exploration of novel catalytic systems and reaction conditions.
Advanced approaches often seek to minimize the use of stoichiometric and corrosive reagents like AlCl₃, which are common in classical Friedel-Crafts reactions. researchgate.net One such advancement is the use of catalytic amounts of metal triflates (e.g., Tb(OTf)₃) in ionic liquids, which can be recycled and reused. researchgate.net These reactions can sometimes be accelerated using microwave irradiation, significantly reducing reaction times and energy consumption. researchgate.net
Another major area of innovation is the use of transition-metal-catalyzed C-H activation and functionalization. researchgate.netorganic-chemistry.org Palladium-catalyzed intramolecular C(sp³)-H arylation, for example, provides a powerful method for forming the indane ring from precursors with an appropriately positioned C-H bond and an aryl halide. researchgate.net These methods offer high functional group tolerance and can provide access to complex indane derivatives. organic-chemistry.org
Green chemistry principles are also applied to the synthesis of starting materials. For instance, a facile and environmentally friendly synthesis of 4-methoxybenzaldehyde (anisaldehyde), a key precursor, can be achieved through the ozonolysis of anethole (B165797) (a naturally occurring compound) in a water-ethyl acetate (B1210297) system, avoiding harsh oxidizing agents and low temperatures. researchgate.net These advanced methods represent a move towards more sustainable and elegant syntheses of the this compound core and its derivatives.
Solvent-Free Mechanochemical Synthesis
Solvent-free mechanochemical synthesis is an emerging green chemistry approach that utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can lead to the formation of novel products, enhance reaction rates, and reduce or eliminate the need for hazardous solvents. While specific examples of the mechanochemical synthesis of this compound are not extensively documented in the literature, the general principles of mechanochemistry are applicable to the synthesis of its derivatives. For instance, ball milling is a common mechanochemical technique that has been successfully employed in a variety of organic transformations, including condensations and the synthesis of heterocyclic compounds. The energy input from the milling process can overcome activation barriers and promote reactions between solid-state reactants. Given the growing interest in sustainable chemistry, the application of mechanochemical methods to the synthesis of dihydroindene derivatives presents a promising area for future research.
Photocatalytic Oxidation Methods in Dihydroindene Chemistry
Photocatalytic oxidation represents a powerful tool for the selective transformation of organic molecules. This method typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of a suitable wavelength, generates highly reactive species that can oxidize a substrate. While direct photocatalytic oxidation of this compound is not extensively reported, studies on related structures provide insights into potential applications. For example, the photocatalytic oxidation of indole (B1671886) derivatives has been shown to yield various oxygenated products. rsc.org Similarly, the photocatalytic oxidation of alkanes and aromatic hydrocarbons to alcohols and phenols has been demonstrated using photoredox catalysts. csic.es These examples suggest that the dihydroindene core, which contains both aliphatic and aromatic C-H bonds, could be a substrate for photocatalytic functionalization. The reaction outcomes would likely depend on the specific catalyst, oxidant, and reaction conditions employed. The photocatalytic oxidation of ethanol and hexane (B92381) vapors has been studied, indicating the potential for such methods in environmental remediation. mdpi.com
Reformatsky Reaction with Zinc Enolates for β-Keto Ester Derivatives
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. byjus.comwikipedia.org This reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. wikipedia.orgorganic-chemistry.org The resulting product, after acidic workup, is a β-hydroxy ester. wikipedia.org
While the Reformatsky reaction is broadly applicable, its use with derivatives of this compound would likely involve a ketone precursor, such as 4-methoxy-2,3-dihydro-1H-inden-1-one. The reaction of this ketone with an α-halo ester and zinc would be expected to yield a β-hydroxy ester derivative at the C-1 position. The general mechanism for this transformation is outlined below:
Formation of the Reformatsky Enolate: Zinc metal inserts into the carbon-halogen bond of the α-halo ester through oxidative addition. wikipedia.org
Nucleophilic Addition: The resulting organozinc enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-methoxy-2,3-dihydro-1H-inden-1-one. organic-chemistry.org
Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to afford the final β-hydroxy ester product. wikipedia.org
The Reformatsky reaction offers an alternative to the use of more basic organometallic reagents like Grignard or organolithium reagents, which might be incompatible with certain functional groups. wikipedia.org The use of freshly prepared zinc powder can improve the yields of the reaction. byjus.com
Derivatization Strategies of the this compound Scaffold
The this compound core provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can be targeted at the dihydroindene ring system, including the benzylic C-1 position and the aliphatic C-2 and C-3 positions.
Functionalization of the Dihydroindene Ring System (e.g., C-1, C-2, C-3 positions)
Alkylation: The introduction of alkyl groups onto the this compound scaffold can be achieved through various methods. For instance, radical alkylation of imine derivatives under photoredox and Brønsted acid cocatalysis presents a modern approach for introducing alkyl groups. organic-chemistry.org This method offers mild reaction conditions and a broad substrate scope.
Acylation: Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings. In the context of this compound, the methoxy-activated aromatic ring is susceptible to electrophilic substitution. The acylation of anisole (B1667542), a key structural component of the target molecule, has been extensively studied. scirp.orgresearchgate.netprocat.in Using a zeolite catalyst, the acylation of anisole with acetic anhydride (B1165640) can proceed with high selectivity for the para-substituted product, 4-methoxyacetophenone. scirp.orgprocat.in This ketone could then serve as a precursor for the construction of the dihydroindene ring system.
| Reaction | Reagents and Conditions | Product |
| Friedel-Crafts Acylation of Anisole | Acetic anhydride, Zeolite catalyst (e.g., MOR(100)), Acetic acid, 150°C | 4-Methoxyacetophenone (>99% selectivity) scirp.org |
| Radical Alkylation of Imines | 4-Alkyl-1,4-dihydropyridines, Ir or Ru photocatalyst, Brønsted acid, visible light | Alkylated amines organic-chemistry.org |
The oxidation of the benzylic position (C-1) of the this compound ring system to a carboxylic acid is a key transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and the Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) are commonly employed for this purpose. youtube.comlibretexts.org
Potassium Permanganate (KMnO₄): KMnO₄ is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic compounds. libretexts.org Treatment of alkylbenzenes with hot, alkaline KMnO₄ typically results in the cleavage of the alkyl side chain to yield a benzoic acid derivative, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com For this compound, this would involve oxidation at the C-1 position. The reaction with alkenes using hot, concentrated, acidified KMnO₄ leads to the cleavage of the double bond. libretexts.orgyoutube.com
Jones Reagent: The Jones oxidation is a reliable method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. wikipedia.orgorganicchemistrytutor.com It can also oxidize aldehydes to carboxylic acids. organic-chemistry.org While it is a strong oxidizing agent, it generally does not oxidize double or triple bonds. youtube.com The oxidation of a primary alcohol at the C-1 position of a this compound derivative with Jones reagent would be expected to yield the corresponding carboxylic acid. organic-chemistry.org The reaction proceeds via a chromate (B82759) ester intermediate. organicchemistrytutor.comorganic-chemistry.org
| Oxidizing Agent | Substrate Type | Product |
| Potassium Permanganate (KMnO₄) | Alkylbenzene (with benzylic C-H) | Benzoic acid masterorganicchemistry.com |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Primary Alcohol | Carboxylic Acid wikipedia.orgorganicchemistrytutor.com |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Secondary Alcohol | Ketone wikipedia.orgorganicchemistrytutor.com |
Reduction Reactions to Alcohols
The reduction of the carbonyl group in indanone systems, such as 4-methoxy-1-indanone, to the corresponding alcohol is a critical transformation. This can be achieved using various reducing agents. For instance, derivatives of 2,3-dihydro-1H-indene-4-carbaldehyde can be reduced to 2,3-dihydro-1H-indene-4-methanol in high yields (>85%) using sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). The presence of a methoxy group near the reaction site can slightly decrease the reaction rate due to steric hindrance when compared to unsubstituted versions.
Catalytic transfer hydrogenation is another effective method. The use of isopropanol (B130326) as a hydrogen source in the presence of a [Cp*Ir(2,2′-bpyO)(H₂O)] catalyst under neutral conditions allows for the chemoselective reduction of carbonyl compounds. organic-chemistry.org This method is notable for its tolerance of other reducible functional groups. Lanthanide metals like samarium (Sm), in conjunction with a catalytic amount of iodine, have also been used to reduce ketones to alcohols in isopropanol. organic-chemistry.org Furthermore, the Meerwein-Pondorf-Verley (MPV) reduction, which involves a transfer hydrogenation from an alcohol, is a well-established method for this conversion. nih.gov
A specific example is the hydrogenation of 4,7-dimethyl-6-methoxy-1-indanol (B8514229) using palladium black as a catalyst in acetic acid, which proceeds at room temperature. prepchem.com
Table 1: Selected Reduction Reactions of Indanone Derivatives
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3-dihydro-1H-indene-4-carbaldehyde derivatives | NaBH₄ or LiAlH₄ | 2,3-dihydro-1H-indene-4-methanol | >85% | |
| Prochiral ketones (e.g., acetophenones) | Daucus carota (carrot) root cells | Optically active secondary alcohols | Good | organic-chemistry.org |
| Ketones | Lanthanide metals (e.g., Sm), I₂ (cat.), iPrOH | Secondary alcohols | Good | organic-chemistry.org |
| 4,7-dimethyl-6-methoxy-1-indanol | Palladium black, H₂ | 4,7-dimethyl-5-methoxyindane | Not specified | prepchem.com |
Introduction of Amino Groups
The introduction of an amino group to the indene scaffold can be accomplished through several synthetic strategies, most notably via reductive amination of a ketone precursor like 4-methoxy-1-indanone. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the desired amine. masterorganicchemistry.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than NaBH₄ and can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com However, NaBH₄ can also be employed. nih.gov The reaction's efficiency can be influenced by the solvent system; for some methoxy-substituted substrates, a mixture of methanol (B129727) and chloroform (B151607) is necessary for the reaction to proceed, likely due to solubility issues. nih.gov
Catalytic approaches have also been developed. For example, the reductive amination of 1-indanone (B140024) with R-(+)-α-phenethylamine can be catalyzed by various systems, including cobalt-based catalysts with molecular hydrogen. researchgate.net A green, solvent-free method utilizes thiamine (B1217682) hydrochloride as a recyclable catalyst. researchgate.net
Furthermore, amino groups can be introduced as part of a larger molecular framework. For instance, substituted 4-aminoquinolines can be synthesized where the amine-containing side chain is attached to the quinoline (B57606) core. nih.gov
Conversion to Aldehydes (e.g., 2,3-dihydro-1H-indene-4-carbaldehyde)
The formylation of the aromatic ring of a methoxy-indene derivative is a key step in producing aldehyde-functionalized compounds. The Vilsmeier-Haack reaction is a standard method for this transformation, which introduces an aldehyde group onto an activated aromatic ring. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the methoxy-indene.
For example, 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized via the formylation of a methoxy-substituted indene. The resulting aldehyde is a versatile intermediate. It can be further transformed, for instance, into a nitrile by first forming an oxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration.
Modifications of the Methoxy Group and Aromatic Ring Substitutions
The methoxy group and the aromatic ring of this compound are key sites for further functionalization. The methoxy group can be cleaved to yield the corresponding phenol, which can then be used in subsequent reactions. For example, 4-hydroxy-1-indanone (B1297909) can be methylated to 4-methoxy-1-indanone using methyl iodide and potassium carbonate in DMF. prepchem.com
The aromatic ring can undergo various electrophilic substitution reactions. The positions of these substitutions are directed by the existing substituents. For instance, the synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives highlights the possibility of having multiple methoxy groups on the aromatic ring, which in turn influences the molecule's biological activity. nih.gov
Additionally, other functional groups can be introduced onto the aromatic ring. For example, 4-chloro-5-methoxy-1-indanone is a known derivative, indicating that halogenation of the aromatic ring is possible. apolloscientific.co.uk
Synthesis of Indene Amino Acid Derivatives
The indene scaffold can be incorporated into amino acid structures, creating conformationally restricted analogs of natural amino acids. One approach to synthesizing such derivatives is through the functionalization of a pre-existing indene core. For example, the synthesis of N-formylated amino acid esters can be achieved using various formylating agents. mdpi.com
A more direct approach involves building the amino acid functionality onto the indene ring system. This can be achieved by introducing a nitrile group, which can then be hydrolyzed to a carboxylic acid, and an amino group. For instance, (1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a precursor where the nitrile group can potentially be converted to a carboxylic acid to form an indene-based amino acid. nih.gov The synthesis of such compounds often involves multiple steps, including the introduction of the nitrile and amino functionalities onto the indene ring.
Construction of Spiro Compounds featuring the Indene Scaffold
Spiro compounds, which contain two rings connected by a single common atom, can be synthesized using the indene scaffold as a core component. The construction of these complex structures often involves intramolecular reactions or cycloadditions.
For instance, spiro[3.3]heptane derivatives bearing an amino acid moiety have been synthesized, indicating the versatility of spiro-cyclization strategies. prepchem.com While the specific synthesis of a spiro compound directly from this compound is not detailed in the provided context, the general principles of spirocyclization can be applied. This would typically involve generating a reactive intermediate on the indene ring or a side chain that can then undergo an intramolecular cyclization to form the second ring of the spiro system.
Incorporation into Complex Heterocyclic Systems
The this compound framework can be fused or appended to other heterocyclic rings to create more complex and often biologically active molecules.
One common strategy is the Fischer indole synthesis, which can be used to construct an indole ring fused to the indene system, forming a carbazole (B46965) derivative. For example, the reaction of a cyclohexanedione with a substituted hydrazine, followed by acid-catalyzed cyclization, can yield a dihydro-1H-carbazol-4(9H)-one.
Another approach is through cycloaddition reactions. For example, 4-allyl-2-methoxyphenol, a related structure, can act as a dipolarophile in a 1,3-dipolar cycloaddition with a nitrilimine to form a pyrazole (B372694) ring system. This demonstrates how a side chain on the aromatic ring can be utilized to build a new heterocyclic ring.
The indene unit can also be a substituent on a larger heterocyclic system. For example, derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been linked to indole rings to create potent anticancer agents. nih.gov
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
The controlled synthesis of specific isomers of this compound derivatives hinges on achieving high levels of regioselectivity and stereoselectivity. Research into the electrophilic cyclization of acetylenic malonates and ketones has demonstrated effective methods for producing indene derivatives with predictable and high selectivity.
One notable study has detailed the reaction of acetylenic malonates and ketones with electrophilic iodine sources such as iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS). These reactions proceed under mild conditions and result in the formation of indene derivatives in moderate to excellent yields with significant control over the regiochemical and stereochemical outcomes. acs.org
The regioselectivity of the cyclization process is a critical aspect, determining the final substitution pattern on the indene ring. For substrates related to the this compound framework, the electronic and steric properties of the starting materials, in conjunction with the choice of electrophile and reaction conditions, dictate the position of the newly introduced functional groups. The resulting iodinated indene derivatives are particularly valuable as they can be further functionalized through palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents at a specific position. acs.org
Stereoselectivity is another crucial factor, particularly when chiral centers are formed during the synthesis. The electrophilic cyclization reactions have been shown to proceed with high stereoselectivity, leading to the preferential formation of one stereoisomer over others. This control is often attributed to the mechanism of the cyclization, which may involve the formation of a cyclic intermediate that directs the subsequent steps of the reaction. acs.org
The research findings highlight the utility of electrophilic cyclization as a powerful tool for the regio- and stereoselective synthesis of functionalized indene derivatives. The ability to control these aspects of the synthesis is paramount for accessing specific isomers of this compound and its derivatives for various scientific applications. acs.org
| Starting Material Type | Electrophile | Key Findings | Reference |
| Acetylenic Malonates | I₂, ICl, NIS | Moderate to excellent yields of indene derivatives with high regioselectivity and stereoselectivity. | acs.org |
| Acetylenic Ketones | I₂, ICl, NIS | The reaction proceeds under mild conditions, affording highly functionalized indene derivatives. | acs.org |
Spectroscopic and Structural Characterization Methodologies in 4 Methoxy 2,3 Dihydro 1h Indene Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-methoxy-2,3-dihydro-1H-indene, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, the aromatic and aliphatic protons, as well as the methoxy (B1213986) group protons, resonate at distinct chemical shifts (δ), typically reported in parts per million (ppm).
The aromatic region of the spectrum reveals the substitution pattern on the benzene (B151609) ring. The protons on the five-membered ring exhibit characteristic multiplets due to spin-spin coupling with their neighbors. The methoxy group protons typically appear as a sharp singlet, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~7.10 | d |
| H-6 | ~6.75 | t |
| H-7 | ~6.65 | d |
| H-1, H-1' | ~2.90 | t |
| H-2, H-2' | ~2.10 | quintet |
| H-3, H-3' | ~2.85 | t |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Aromatic carbons resonate at lower field (higher ppm) compared to aliphatic carbons. The methoxy carbon appears in a characteristic region of the spectrum. The interpretation of ¹³C NMR chemical shifts is crucial for confirming the carbon skeleton of the molecule. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~30 |
| C-2 | ~25 |
| C-3 | ~32 |
| C-3a | ~135 |
| C-4 | ~158 |
| C-5 | ~110 |
| C-6 | ~127 |
| C-7 | ~120 |
| C-7a | ~145 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would reveal the coupling between adjacent protons in the five-membered ring and between neighboring protons on the aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). researchgate.net It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. researchgate.net For instance, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~55 ppm, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlations). researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For example, the methoxy protons would show a correlation to the C-4 carbon, confirming the position of the methoxy group on the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (C₁₀H₁₂O), the calculated molecular weight is approximately 148.20 g/mol . nih.gov In a positive ion mode ESI-MS spectrum, a prominent peak would be expected at an m/z value corresponding to the protonated molecule.
Table 3: Expected ESI-MS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₃O]⁺ | 149.0961 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information.
For this compound, the molecular ion peak (M⁺·) at m/z 148 would be observed. A significant fragment would likely be the loss of a methyl group (·CH₃) from the methoxy moiety, resulting in a stable ion at m/z 133. Another characteristic fragmentation would be the loss of a formaldehyde (B43269) molecule (CH₂O) via a rearrangement, leading to an ion at m/z 118. Further fragmentation of the indane ring system would also occur. Analysis of the EI-MS spectrum of the related compound 4-methyl-2,3-dihydro-1H-indene shows a prominent molecular ion and loss of a methyl radical, which supports the predicted fragmentation pathways.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
|---|---|
| 148 | [M]⁺· (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 118 | [M - CH₂O]⁺· |
| 117 | [M - CH₂O - H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for separating this compound from a mixture of reactants, byproducts, and solvents, while also providing data for its structural confirmation.
In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and affinity for the stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This ionization process induces fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For this compound (C₁₀H₁₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 148.20 g/mol . The fragmentation pattern provides further structural information. Common fragmentation pathways for ethers and aromatic compounds can be predicted. For instance, the loss of a methyl group (•CH₃) from the methoxy moiety would result in a significant fragment at [M-15]⁺. Another characteristic fragmentation could involve the loss of the entire methoxy group (•OCH₃), leading to a peak at [M-31]⁺. The benzylic position of the indane structure can also lead to specific cleavages. The analysis of these fragments allows for the unambiguous identification of this compound in a complex sample.
Table 1: Predicted Key Mass Fragments for this compound
| m/z Value (Predicted) | Fragment Lost | Formula of Fragment |
| 148 | - | [C₁₀H₁₂O]⁺ |
| 133 | •CH₃ | [C₉H₉O]⁺ |
| 117 | •OCH₃ | [C₉H₉]⁺ |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may show additional fragments.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and a spectrum is produced by plotting the percentage of transmitted light against the wavenumber (cm⁻¹).
The IR spectrum of this compound will exhibit characteristic absorption bands that correspond to its key structural features: the aromatic ring, the aliphatic cyclic structure, and the methoxy ether group.
The presence of the aromatic ring is confirmed by several peaks. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
The aliphatic portion of the indane skeleton will show C-H stretching vibrations for the -CH₂- groups just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
The methoxy group (-OCH₃) is characterized by a strong C-O stretching vibration. For aryl alkyl ethers, this absorption is typically found in the range of 1275-1200 cm⁻¹ for the asymmetric stretch and around 1075-1020 cm⁻¹ for the symmetric stretch. The C-H stretching of the methyl group of the ether will also be present in the 2950-2850 cm⁻¹ region.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2850 | Aliphatic C-H (-CH₂, -CH₃) | Stretch |
| 1600-1450 | Aromatic C=C | Stretch |
| 1275-1200 | Aryl-O | Asymmetric Stretch |
| 1075-1020 | O-CH₃ | Symmetric Stretch |
This table provides a generalized range for the expected IR absorption bands. Specific values can vary based on the sample preparation and the spectrometer used.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
For this compound, obtaining a single crystal of sufficient quality is the first critical step. Once a suitable crystal is mounted in an X-ray diffractometer, it is irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensity.
By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule. The identity of this compound has been confirmed by X-ray crystallography, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1917423.
The crystallographic data provides a wealth of information, including the precise bond lengths of the C-C and C-O bonds, the bond angles within the fused ring system, and the planarity of the aromatic ring. It also reveals the conformation of the five-membered dihydroindene ring, which is typically found in an envelope or twisted conformation. Furthermore, the data elucidates the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern how the molecules pack together in the solid state.
Table 3: Illustrative Crystallographic Data for a Dihydroindene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
This table is illustrative for a typical dihydroindene derivative. The actual values for this compound would be found in the CCDC deposition file 1917423.
Computational and Theoretical Investigations of 4 Methoxy 2,3 Dihydro 1h Indene and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of compounds. By approximating the exchange-correlation energy, DFT calculations can determine the optimized, lowest-energy structure of a molecule. For 4-methoxy-2,3-dihydro-1H-indene, a typical DFT analysis would be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com
The analysis yields precise data on bond lengths, bond angles, and dihedral angles. For instance, a study on the parent compound, 2,3-dihydro-1H-indene (indan), used DFT to establish its non-planar skeleton. researchgate.net For the 4-methoxy derivative, DFT would precisely model the geometry of the fused ring system and the orientation of the methoxy (B1213986) group. The comparison between calculated and experimental (e.g., X-ray diffraction) data, where available, serves to validate the computational model. nih.gov
Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: This table presents hypothetical yet representative data based on typical DFT outputs for similar molecules.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ar)-O(methoxy) | ~1.36 Å |
| Bond Length | O(methoxy)-C(methyl) | ~1.43 Å |
| Bond Angle | C(ar)-O-C(methyl) | ~118° |
| Dihedral Angle | C(ar)-C(ar)-O-C | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Table 2: Representative FMO Data for Aromatic Ethers Note: This table shows typical energy values derived from DFT calculations for molecules with similar functional groups, illustrating the expected range for this compound.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Region of nucleophilic reactivity |
| LUMO Energy | -0.5 to -1.5 eV | Region of electrophilic reactivity |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. youtube.com Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net
For this compound, an MEP map would highlight the oxygen atom of the methoxy group as a site of high electron density (red), making it a primary center for electrophilic interactions. The aromatic ring would also show significant electron density, while the hydrogen atoms of the aliphatic ring and methyl group would appear as electron-deficient (blueish) regions. Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonds and lone pairs. ucsb.eduq-chem.com This method provides a quantitative description of bonding, hybridization, and intramolecular charge transfer. uni-muenchen.dewisc.edu
Table 3: Hypothetical NBO Second-Order Perturbation Analysis for this compound Note: This table illustrates the type of data generated by NBO analysis, showing key intramolecular interactions.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (Car-Car) | ~20-30 | p-π conjugation |
| π (Car-Car) | π* (Car-Car) | ~15-25 | π-delocalization in the ring |
| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation |
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures and in different environments, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, tracking their trajectories over time. nih.gov
For this compound, MD simulations can be used to explore its conformational flexibility, particularly the puckering of the five-membered aliphatic ring. By simulating the molecule in explicit solvent (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and affect its conformation and dynamics. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the trajectory to assess the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. nih.gov
In Silico Docking Studies for Ligand-Target Interactions and Binding Energy Calculations
In silico molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a biological target, typically a protein. nih.govresearchgate.net Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the target's binding site and use a scoring function to estimate the binding affinity. researchgate.net
These studies can identify the most probable binding mode and reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov The calculated binding energy provides a quantitative measure of the binding strength, helping to rank potential drug candidates. For derivatives of this compound, docking studies could screen their potential against various therapeutic targets, guiding the synthesis and experimental testing of the most promising compounds. iaps.org.in
Thermodynamic Property Calculations at Varied Temperatures
For structurally related compounds, such as 4-methylindan and 4,7-dimethylindane, the National Institute of Standards and Technology (NIST) Chemistry WebBook and other sources provide some thermochemical data. chemeo.comnist.govnist.govchemeo.com This includes values for standard enthalpy of formation, heat capacity, and enthalpy of fusion for these specific derivatives. However, the direct extrapolation of this data to this compound would be speculative and lack the scientific rigor required for accurate thermodynamic predictions. The methoxy group's electronic and steric effects would significantly influence the thermodynamic properties compared to a methyl group.
Theoretical studies employing methods like Density Functional Theory (DFT) have been used to calculate the heats of formation for other substituted indole (B1671886) and imidazole (B134444) derivatives, often utilizing isodesmic reactions to improve accuracy. Such computational approaches could, in principle, be applied to this compound to generate the desired thermodynamic data. However, at present, no such published studies have been identified.
Due to the absence of specific research findings, a data table for the thermodynamic properties of this compound at varied temperatures cannot be provided.
Prediction of Reaction Pathways and Transition States
Similarly, detailed computational studies on the prediction of reaction pathways and transition states specifically for this compound are not present in the accessible scientific literature. General mechanisms for reactions involving the indane scaffold, such as electrophilic aromatic substitution, are well-established. masterorganicchemistry.com These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate, and the regioselectivity is governed by the electronic nature of the substituents on the aromatic ring.
For this compound, the methoxy group is a strong activating group and would direct electrophilic attack to the ortho and para positions of the benzene (B151609) ring. Computational methods, particularly DFT, are powerful tools for elucidating the intricate details of such reaction mechanisms, including the geometry and energy of transition states. nih.govnih.gov These calculations can provide quantitative insights into reaction barriers and the relative stability of intermediates, thereby predicting the most favorable reaction pathways.
Recent computational studies on other complex organic reactions, such as photochemical olefin metathesis and the reactions of picoline-diazido-Pt(IV) compounds, demonstrate the capability of modern theoretical methods to unravel complex mechanistic details and provide predictive models. nih.govacs.org The application of these computational techniques to this compound would be a valuable endeavor to understand its reactivity, for instance, in electrophilic substitution, oxidation, or other functional group transformations.
Structure Activity Relationship Sar Studies of 4 Methoxy 2,3 Dihydro 1h Indene Derivatives
Impact of Substituent Position and Nature on the Aromatic Ring
The substituents on the aromatic portion of the dihydroindene core play a pivotal role in modulating biological activity. The nature of these groups, whether they are electron-donating or electron-withdrawing, and their position (ortho, meta, or para) can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. libretexts.orglibretexts.org
Substituents are generally classified into three groups:
Ortho- and para-directing activators: These groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), donate electrons to the aromatic ring, increasing its reactivity. libretexts.org Anisole (B1667542), for example, undergoes electrophilic substitution about ten thousand times faster than benzene (B151609). libretexts.org
Meta-directing deactivators: These groups, such as nitro (-NO2) and carbonyl (-CHO), strongly withdraw electrons from the ring, deactivating it and directing incoming groups to the meta position. libretexts.org
In studies of pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which feature a related structural motif, the introduction of electron-donating methoxy groups at the 2- and 4-positions of an attached phenyl ring was found to increase cytotoxic activities. researchgate.net Similarly, for phenothiazine (B1677639) derivatives, electron-donating groups like -OCH3 and -NH2 tend to enhance antioxidant activity by reducing the N-H bond dissociation energy (BDE), while electron-withdrawing groups like -NO2 have the opposite effect. nih.gov
Research on dihydroindene derivatives as tubulin polymerization inhibitors has shown that the substitution pattern on the core is crucial. For instance, changing a 4,5,6-trimethoxy substitution pattern to a dimethoxy pattern resulted in a significant decrease in antiproliferative activity against K562 cancer cell lines. tandfonline.com This highlights that both the number and position of methoxy groups on the aromatic ring are critical determinants of potency. researchgate.nettandfonline.com
Table 1: Impact of Aromatic Ring Substituents on Biological Activity
| Parent Scaffold | Substituent Change | Observation | Reference |
| Dihydro-1H-indene | 4,5,6-trimethoxy → Dimethoxy | ~7-fold decrease in antiproliferative activity | tandfonline.com |
| Dihydro-1H-indene | 4,5,6-trimethoxy → 4-hydroxy-3-methoxyphenyl | ~15-fold decrease in antiproliferative activity | tandfonline.com |
| Pyrimido[4,5-c]quinolin-1(2H)-one | Addition of 2- and 4-methoxy groups to phenyl ring | Enhanced cytotoxic and antimigratory activity | researchgate.net |
Influence of Methoxy Group Modifications and Position (e.g., 4-methoxy vs. 6-methoxy)
The methoxy group is a prevalent substituent in many biologically active natural products and synthetic drugs. nih.gov Its influence stems from a combination of its electronic and steric properties. The methoxy group can act as a hydrogen bond acceptor and its methyl group can engage in favorable van der Waals interactions within a binding pocket. nih.gov Furthermore, its position on the aromatic ring can drastically alter a compound's activity.
In a study on pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents was found to be a key factor for anticancer activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions on an associated aryl group enhanced the antimigratory activity in a series that also contained a 9-methoxy group on the core scaffold. researchgate.net The presence of a 3,4,5-trimethoxy substitution pattern also significantly improved antimigratory effects. researchgate.net
The importance of the methoxy group's position is also evident in its metabolic stability. It can block positions susceptible to metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile. Molecular modeling studies have shown that the orientation of the methoxy group can be crucial for fitting into the binding site of a target protein. For example, in one class of inhibitors, the methoxy group of active compounds is oriented towards the wider opening of the binding pocket, whereas in others, it is positioned deep within a hydrophobic region. researchgate.net
Role of Substitutions on the Dihydroindene Ring (e.g., C-1, C-2, C-3) in Activity Modulation
Modifications to the five-membered dihydroindene ring itself are another critical aspect of SAR. Altering substituents at the C-1, C-2, or C-3 positions can affect the molecule's conformation, flexibility, and interaction with the target.
In the development of dihydro-1H-indene derivatives as tubulin inhibitors, the core dihydroindene structure proved essential for activity. tandfonline.com A series of compounds were synthesized to probe the structure-activity relationships of groups on the dihydroindene core itself. tandfonline.com While specific substitutions on this ring were not detailed in the provided search results, the general principle in medicinal chemistry is that such substitutions can be used to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, adding polar groups can improve solubility, while adding lipophilic groups can enhance membrane permeability. The stereochemistry at these positions is also a key consideration.
Stereochemical Implications in Biological Activity and Target Binding
Stereochemistry often has a profound impact on a drug's action, affecting everything from target binding to metabolic stability. nih.gov Chiral compounds are typically biosynthesized in an enantiomerically pure form, and often only one enantiomer or diastereomer is responsible for the desired biological effect. nih.govresearchgate.net
The differential activity between stereoisomers can arise from several factors:
Target Binding: The three-dimensional arrangement of atoms in a chiral molecule must be complementary to the topography of its binding site on a target protein. One isomer may fit perfectly, leading to a strong interaction, while its mirror image (enantiomer) may not bind at all or may bind with significantly lower affinity. nih.gov
Metabolism and Distribution: Enzymes and transport proteins are themselves chiral. Consequently, they often interact differently with the stereoisomers of a drug, leading to stereospecific metabolism, distribution, and uptake. nih.gov
In a study of nature-inspired 3-Br-acivicin derivatives, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This suggested that their uptake into the parasite might be mediated by a stereoselective transport system. nih.gov While molecular modeling showed that stereochemistry affected target binding for only some of the tested compounds, it resulted in significant differences in biological activity across all subclasses, underscoring the potential role of stereoselective uptake. nih.govresearchgate.net Although this study was not on dihydroindene derivatives, the principles are broadly applicable and highlight the critical need to consider stereochemistry when designing and evaluating new therapeutic agents based on the 4-methoxy-2,3-dihydro-1H-indene scaffold.
Linker Length and Flexibility in Derivatized Compounds
In many drug design strategies, a linker is used to connect a core scaffold, like this compound, to another pharmacophore or functional group. The length, rigidity, and chemical nature of this linker are crucial variables that can be tuned to optimize biological activity.
Table 2: Effect of Linker Modification on Antiproliferative Activity
| Linker Modification | Resulting Activity | Reference |
| Introduction of an oxygen atom | Significant decrease | tandfonline.com |
| Introduction of a carbonyl group | Significant decrease | tandfonline.com |
Core Scaffold Modifications and their Effect on Efficacy
The core scaffold of a drug candidate is its fundamental structural framework. Modifying this core, an approach known as scaffold hopping, is a common strategy in medicinal chemistry to discover new derivatives with improved properties. The 2,3-dihydro-1H-indene structure is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov
The importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was demonstrated in a study where replacing it led to a substantial loss of antiproliferative activity. tandfonline.com This indicates that the dihydroindene scaffold itself is a key contributor to the compound's biological function, likely by providing the correct orientation of substituents for optimal target engagement. tandfonline.com Any modifications to this core must be considered carefully, as they can fundamentally alter the compound's shape, electronic distribution, and, consequently, its interaction with the biological target.
Bioactivity and Mechanistic Investigations of 4 Methoxy 2,3 Dihydro 1h Indene Derivatives in Vitro Studies
Anticancer Activity and Associated Cellular Mechanisms (In Vitro)
The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including derivatives based on the 2,3-dihydro-1H-indene core. Research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with key cellular machinery essential for tumor progression.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
Derivatives incorporating a methoxy-substituted 2,3-dihydro-1H-indene ring have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A notable study focused on a series of compounds featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core. nih.gov One of the most potent analogues, compound 12d , displayed remarkable inhibitory effects against four different cancer cell lines. nih.gov
The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for compound 12d and the reference drug Combretastatin A-4 (CA-4). The results showcased the high potency of this indene (B144670) derivative. nih.gov For instance, against the K562 chronic myelogenous leukemia cell line, compound 12d had an IC₅₀ of 0.087 µM. nih.gov Its efficacy extended to other solid tumor cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma), with IC₅₀ values of 0.063 µM, 0.028 µM, and 0.029 µM, respectively. nih.gov
Structure-activity relationship (SAR) studies highlighted the crucial role of the trimethoxy substitution on the indene core for these potent antiproliferative activities. nih.gov When the trimethoxy group of compound 12d was replaced with a dimethoxy group (15a ) or a 4-hydroxy-3-methoxyphenyl group (15b ), there was a significant decrease in activity against K562 cells, with IC₅₀ values of 0.418 µM and 0.963 µM, respectively. nih.gov This underscores the importance of the specific methoxylation pattern on the 2,3-dihydro-1H-indene scaffold for achieving high cytotoxic potency against cancer cells. nih.gov
Table 1: In Vitro Antiproliferative Activities of 2,3-dihydro-1H-indene Derivatives
| Compound | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 12d | 0.087 | 0.063 | 0.028 | 0.029 |
| 15a | 0.418 | 0.457 | 0.165 | 0.151 |
| 15b | 0.963 | 0.575 | 0.425 | 11.262 |
| CA-4 (control) | 0.032 | 0.026 | 0.010 | 0.004 |
Data sourced from a study on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives. nih.gov
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)
A key mechanism by which many anticancer drugs exert their effect is by inducing apoptosis, or programmed cell death, and by halting the cell cycle at specific checkpoints, thereby preventing cell division. Dihydro-1H-indene derivatives have been shown to effectively trigger these processes in cancer cells. nih.gov
Specifically, the potent derivative 12d was found to induce apoptosis and cause cell cycle arrest in the G2/M phase in K562 leukemia cells. nih.gov This is a common characteristic of agents that interfere with microtubule dynamics. nih.govnih.gov The arrest at the G2/M checkpoint prevents the cell from entering mitosis, ultimately leading to apoptotic cell death. nih.gov Flow cytometry analysis confirmed that treatment with compound 12d led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov The induction of apoptosis by 12d might be the underlying reason for its cytotoxic effects. nih.gov Further investigation revealed that the compound also leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are events linked to the apoptotic cascade. nih.gov
Modulation of Tubulin Polymerization and Interaction with Colchicine (B1669291) Binding Site
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and transport. They are formed by the polymerization of α- and β-tubulin heterodimers and are a well-established target for anticancer drugs. nih.govtulane.edu Agents that interfere with tubulin dynamics can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. mdpi.com
Derivatives of 4,5,6-trimethoxy-2,3-dihydro-1H-indene have been identified as potent tubulin polymerization inhibitors. nih.gov The lead compound, 12d , was shown to disrupt the microtubule network in K562 cells. nih.gov Further mechanistic studies revealed that it inhibits tubulin assembly by binding to the colchicine binding site on β-tubulin. nih.govnih.gov This site is a key target for a class of drugs known as colchicine binding site inhibitors (CBSIs), which are known to destabilize microtubules. nih.govnih.gov The ability of compound 12d to inhibit tubulin polymerization was confirmed in vitro, where it demonstrated an IC₅₀ value of 1.5 µM, comparable to the reference compound CA-4 (IC₅₀ of 1.2 µM). nih.gov This interaction physically obstructs the formation of microtubules, explaining the observed G2/M cell cycle arrest and subsequent apoptosis. nih.gov
Targeting of Apoptosis Inhibitor Proteins (IAPs)
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block programmed cell death and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. google.com Targeting IAPs is therefore an attractive strategy for cancer treatment. Specific 2,3-dihydro-1H-indene compounds have been developed as IAP inhibitors. google.com These compounds are designed to mimic Smac (Second Mitochondria-derived Activator of Caspases), a natural antagonist of IAPs. google.com
One study detailed a Smac mimetic featuring a (R)-2,3-dihydro-1H-indene group (27 ) that demonstrated high-affinity binding to the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) with a Ki value of 15 nM. nih.gov This potent interaction antagonizes the anti-apoptotic function of XIAP. nih.gov Furthermore, a patent has described 2,3-dihydro-1H-indene compounds more broadly for their utility as IAP inhibitors in cancer treatment. google.com Research has also suggested that derivatives of 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid can inhibit the activity of IAPs, leading to the induction of apoptosis in cancer cells. These findings indicate that the 2,3-dihydro-1H-indene scaffold is a viable backbone for the design of novel IAP antagonists.
Antimicrobial Activities (In Vitro)
In addition to their anticancer properties, various heterocyclic compounds containing structures related to 4-methoxy-2,3-dihydro-1H-indene have been investigated for their ability to combat pathogenic bacteria. The rise of antibiotic-resistant strains, such as Staphylococcus aureus and Mycobacterium tuberculosis, necessitates the discovery of new antimicrobial agents.
Antibacterial Properties Against Specific Pathogens (e.g., S. aureus, Mycobacterium tuberculosis)
While direct studies on this compound derivatives are limited in this area, research on structurally related compounds provides insights into their potential antimicrobial effects.
Staphylococcus aureus : The antibacterial activity of pyrazoline derivatives has been shown to be influenced by methoxy (B1213986) substitutions. One study found that a methoxy group on the phenyl ring of a pyrazoline scaffold enhanced antibacterial activity against S. aureus. turkjps.org Another investigation into a benzimidazole (B57391) derivative, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP), found that it did not inhibit the growth of methicillin-resistant S. aureus (MRSA) at concentrations up to 64 μg/ml, but it did exhibit anti-virulence activity by down-regulating key virulence genes. nih.gov
Mycobacterium tuberculosis : The search for new treatments for tuberculosis has led to the screening of various heterocyclic compounds. A series of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate derivatives showed potent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis as well as multidrug-resistant (MDR) strains. rsc.org Several of these methoxy-containing indolizine (B1195054) compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 4–32 μg/mL, indicating significant antitubercular potential. rsc.org Although these compounds are not direct indene derivatives, their activity suggests that the inclusion of a methoxy group can be favorable for antimycobacterial efficacy. rsc.orgresearchgate.net
Table 2: Antitubercular Activity of Methoxy-Substituted Indolizine Derivatives
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | MDR-MTB MIC (µg/mL) | XDR-MTB MIC (µg/mL) |
|---|---|---|---|
| 5d | 8 | 16 | 32 |
| 5e | 4 | 8 | 16 |
| 5f | 4 | 8 | 16 |
| 5h | 4 | 8 | 32 |
| 5l | 8 | 16 | 64 |
| 5n | 4 | 4 | 128 |
Data for ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate derivatives. rsc.org
Mechanistic Insights into Microbial Growth Inhibition
Given the limited data on the direct antimicrobial activity of this compound derivatives, specific mechanistic insights into how they might inhibit microbial growth are not available. Mechanistic studies are typically contingent on the observation of significant biological activity. Research into the mechanisms of other antifungal agents has revealed various modes of action, such as the generation of reactive oxygen species (ROS) by 5-aminoimidazole-4-carbohydrazonamide derivatives, which appears to be a key factor in their activity against Candida species. mdpi.com However, without primary data on the antimicrobial effects of this compound derivatives, any proposed mechanism would be purely speculative.
Enzyme Inhibition Studies
The interaction of this compound derivatives with various enzymes has been a more fruitful area of investigation, with some studies providing insights into their potential as enzyme inhibitors.
Modulation of Tyrosinase Activity
While direct studies on this compound as a tyrosinase inhibitor are limited, research on structurally related compounds, specifically (E)-benzylidene-1-indanone derivatives, has shown significant inhibitory potential against mushroom tyrosinase. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for applications in cosmetics and medicine. nih.gov
In one study, a series of (E)-benzylidene-1-indanone derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The results indicated that the substitution pattern on the benzylidene ring played a crucial role in the inhibitory potency.
Table 1: Tyrosinase Inhibitory Activity of Selected (E)-benzylidene-1-indanone Derivatives
| Compound | Substituent (on benzylidene ring) | IC₅₀ (μM) vs. L-tyrosine | IC₅₀ (μM) vs. L-DOPA |
| BID1 | 4-hydroxy | 41.27 ± 3.03 | 52.93 ± 2.62 |
| BID3 | 2,4-dihydroxy | 0.04 ± 0.00 | 0.44 ± 0.02 |
| Kojic Acid | (Positive Control) | 16.67 ± 1.12 | 30.01 ± 1.98 |
Data sourced from Yoo et al. (2019). researchgate.net
The data clearly demonstrates that the introduction of a second hydroxyl group at the 2-position of the benzylidene ring (compound BID3 ) dramatically increases the tyrosinase inhibitory activity compared to the monosubstituted analogue (BID1 ) and the well-known inhibitor, kojic acid. researchgate.net Although these compounds are not direct derivatives of this compound, the 2,3-dihydro-1H-inden-1-one core structure is a key feature, suggesting that modifications on this scaffold could lead to potent tyrosinase inhibitors.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
There is currently no direct scientific evidence to suggest that this compound or its derivatives act as inhibitors of succinate dehydrogenase (SDH). SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. mdpi.comnih.gov A class of fungicides, known as SDHIs, specifically target this enzyme. mdpi.com While the inhibition of SDH by various compounds, such as the competitive inhibitor malonate and the KATP channel opener diazoxide, has been documented, the research has not extended to indene-based structures. nih.govnih.gov
Effects on Other Metabolic Enzymes
Research into the effects of dihydro-1H-indene derivatives on other metabolic enzymes has revealed significant activity, particularly in the inhibition of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govtandfonline.com
A study focused on a series of novel dihydro-1H-indene derivatives, with a core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene, identified them as potent inhibitors of tubulin polymerization by binding to the colchicine site. nih.govtandfonline.com Although these compounds possess a trimethoxy substitution pattern rather than the singular 4-methoxy group, the findings highlight the potential of the dihydro-1H-indene scaffold in this area.
One of the most potent compounds identified, 12d (2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol), demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of Compound 12d
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.028 |
| A549 | Non-small Cell Lung Cancer | 0.045 |
| HCT116 | Colon Cancer | 0.087 |
| PC-3 | Prostate Cancer | 0.063 |
Data sourced from Li et al. (2023). nih.gov
The study further confirmed that compound 12d inhibited tubulin polymerization in vitro, induced cell cycle arrest at the G2/M phase, and stimulated apoptosis. nih.govtandfonline.com The potent activity of these trimethoxy derivatives suggests that further investigation into related structures, including this compound derivatives, may be warranted to explore their potential as tubulin polymerization inhibitors.
Retinoic Acid Receptor Alpha (RARα) Agonism and Cell Differentiation Studies (In Vitro)
Derivatives of 2,3-dihydro-1H-indene have been designed and synthesized as potential agonists for the retinoic acid receptor alpha (RARα), a key regulator of cellular processes like differentiation and proliferation. mdpi.com In vitro studies, including receptor binding and cell differentiation assays, have been employed to evaluate the efficacy of these compounds. mdpi.com
One study focused on a series of novel indene-derived compounds, revealing that many exhibited moderate binding activity to RARα and demonstrated potent antiproliferative effects. mdpi.com A standout compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce differentiation in NB4 cells, a human acute promyelocytic leukemia cell line. mdpi.com At a concentration of 5 μM, this compound induced differentiation in 68.88% of the cells, highlighting the potential of the indene scaffold for developing new RARα agonists. mdpi.com
The process of cell differentiation is closely linked to the cell cycle, with the transition from mitosis to the G1 phase being a critical window for this to occur. nih.gov Retinoic acid (RA) and its derivatives are well-known inducers of differentiation. nih.gov They bind to RAR and retinoid X receptor (RXR) heterodimers, which, in the absence of a ligand, typically suppress downstream signaling. nih.gov This binding event triggers a conformational change that leads to the activation of target genes involved in differentiation. nih.gov
Early Growth Response-1 (EGR-1) Regulated Gene Expression Modulation
Early Growth Response-1 (EGR-1) is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation. nih.govsigmaaldrich.com It is rapidly induced by various stimuli and, in turn, activates the transcription of numerous target genes. nih.govatlasgeneticsoncology.org The expression of EGR-1 itself can be influenced by various signaling pathways, and its modulation can have significant effects on cellular behavior. nih.gov
In the context of cancer, EGR-1 can act as both a tumor suppressor and a promoter, depending on the cellular context. atlasgeneticsoncology.org For instance, in some melanoma cell lines, both BRAF mutant and wild type, treatment with a MEK inhibitor led to a reduction in EGR-1 expression at both the RNA and protein levels. arvojournals.org This suggests that the anti-cancer effects of MEK inhibitors may, in part, be mediated through the downregulation of EGR-1. arvojournals.org
Furthermore, EGR-1 has been shown to be involved in the differentiation of various cell types. For example, it positively modulates macrophage differentiation while negatively regulating granulocytic differentiation. nih.gov Ectopic expression of EGR-1 in hematopoietic progenitors stimulates their development along the macrophage lineage. nih.gov The regulatory activity of EGR-1 is also influenced by its interaction with other proteins, such as NAB1 and NAB2, which act as repressors. atlasgeneticsoncology.org
Studies have utilized adenoviral vectors to modulate EGR-1 expression and study its effects on target genes. nih.gov These systems allow for the controlled expression of EGR-1, its repressor NAB2, or modified versions of EGR-1 to investigate their impact on both reporter genes and endogenous genes like platelet-derived growth factor A chain (PDGF-A). nih.gov Such approaches have also led to the identification of new EGR-1 target genes. nih.gov
Investigations into Other Biological Targets and Receptors
Beyond RARα and EGR-1, derivatives of this compound and related structures have been investigated for their interactions with other biological targets. For instance, certain dihydro-1H-indene derivatives have been identified as novel tubulin polymerization inhibitors. nih.gov One such compound, 2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol, demonstrated potent antiproliferative activity against several cancer cell lines by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov
The general biological activity of compounds like methyl this compound-2-carboxylate has been noted for its potential antimicrobial and anticancer properties. The mechanism often involves interaction with specific enzymes or receptors, leading to either inhibition or activation that affects various cellular processes. Similarly, 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde is another derivative with potential antitumor and anti-inflammatory activities, possibly through the inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs).
The table below summarizes the in vitro antiproliferative activities of a selection of dihydro-1H-indene derivatives against various cancer cell lines.
| Compound | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HFL-1 IC₅₀ (µM) |
| 12d | 0.028 ± 0.005 | 0.087 ± 0.012 | 0.035 ± 0.006 | 0.046 ± 0.008 | 1.57 ± 0.21 |
| 12j | 0.041 ± 0.007 | 0.125 ± 0.018 | 0.053 ± 0.009 | 0.068 ± 0.011 | 2.13 ± 0.35 |
| 12q | 0.065 ± 0.011 | 0.189 ± 0.027 | 0.078 ± 0.013 | 0.095 ± 0.015 | 3.54 ± 0.48 |
| 12t | 0.082 ± 0.014 | 0.251 ± 0.036 | 0.102 ± 0.017 | 0.134 ± 0.021 | 4.89 ± 0.67 |
| CA-4 | 0.005 ± 0.001 | 0.008 ± 0.001 | 0.006 ± 0.001 | 0.007 ± 0.001 | 0.12 ± 0.02 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and are shown as the mean ± standard deviation from three independent experiments. nih.gov CA-4 (Combretastatin A-4) was used as a positive control.
Methodological Aspects of In Vitro Bioactivity Assays (e.g., cell culture models, enzymatic assays)
A variety of in vitro methods are essential for evaluating the bioactivity of this compound derivatives. These techniques provide a controlled environment to study the specific molecular interactions and cellular effects of these compounds.
Cell Culture Models: Cell lines are fundamental tools for in vitro studies. For instance, the K562 human chronic myelogenous leukemia cell line and various other cancer cell lines (A549, HCT116, MCF-7) are used to assess the antiproliferative activity of compounds. nih.gov Normal cell lines, such as the human fetal lung fibroblast cell line HFL-1, are often included to evaluate cytotoxicity and selectivity. nih.gov The NB4 cell line, derived from a patient with acute promyelocytic leukemia, is particularly useful for studying cell differentiation induced by RARα agonists. mdpi.com Human corneal epithelial cells have been used to investigate changes in EGR-1 expression in response to irritants. nih.gov
Bioactivity and Enzymatic Assays:
Cell Viability and Proliferation Assays: The Cell Counting Kit-8 (CCK-8) assay is a common method to determine the antiproliferative activities of compounds by measuring cell viability. nih.gov
Receptor Binding Assays: These assays, often using radiolabeled ligands, are performed on cell lines or commercial membranes expressing the target receptor to determine the binding affinity of a test compound. researchgate.net Competition binding assays yield IC₅₀ values, which indicate the concentration of a ligand that displaces 50% of the radioligand, allowing for the ranking of binding affinities. researchgate.net
Enzymatic Assays: These assays measure the effect of a compound on the activity of a specific enzyme. They can be designed to be continuous-flow, allowing for the screening of complex mixtures. nih.gov Fluorescence-based enzymatic assays are widely used due to their high sensitivity and suitability for high-throughput screening. mdpi.com These assays typically involve a substrate that becomes fluorescent upon enzymatic conversion. mdpi.com Bioluminescent assays, using coupled enzymatic reactions like bacterial luciferase and NADH:FMN-oxidoreductase, can be used to assess both toxicity and antioxidant activity. nih.gov
Immunofluorescence and Confocal Microscopy: These techniques are used to visualize the effects of compounds on cellular structures. For example, immunofluorescence can be used to observe the influence of a compound on tubulin polymerization within cells. nih.gov
Gene and Protein Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting are used to measure changes in the expression of specific genes (e.g., EGR-1) and proteins in response to treatment with a compound. arvojournals.org
Applications in Advanced Chemical and Materials Science
Role as a Key Synthetic Intermediate and Scaffold in Drug Discovery Pipelines.nih.govuni.lu
The 2,3-dihydro-1H-indene core, particularly when substituted with a methoxy (B1213986) group, serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. nih.govmdpi.com The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, while the indene (B144670) framework provides a defined three-dimensional structure for interaction with biological targets.
Lead Identification and Optimization in Pre-clinical Research
The 4-methoxy-2,3-dihydro-1H-indene scaffold is a key component in the development of new drug candidates. For instance, a series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors, which are important for cancer treatment. nih.govtandfonline.com In these studies, the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be essential for the antiproliferative activities of the synthesized compounds. nih.govtandfonline.com
One particularly potent derivative, compound 12d (2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol), demonstrated significant antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.govtandfonline.com This compound was identified as a tubulin polymerization inhibitor that binds to the colchicine (B1669291) site, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.govtandfonline.com The in vivo efficacy of compound 12d in preventing tumor generation and inhibiting proliferation and angiogenesis without significant toxicity highlights the potential of the dihydro-1H-indene scaffold in cancer therapy. nih.govtandfonline.com
The following table summarizes the antiproliferative activities of selected dihydro-1H-indene derivatives.
| Compound | B-ring Substituent | Inhibition Rate (%) at 1 µM (K562 cells) |
| 12d | 4-hydroxy-3-methoxyphenyl | 78.82 (at 0.1 µM) |
| 12j | 2-methoxy-5-aminophenyl | >50 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 83.61 (at 0.1 µM) |
| 12t | 5'-indolyl | Maintained activity at 0.1 µM |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.govtandfonline.com
Furthermore, the indene moiety is present in a large number of drug candidates with interesting biological activities. researchgate.net The development of efficient synthetic routes to indene derivatives is crucial for exploring their full therapeutic potential. researchgate.net
Generation of Diverse Chemical Libraries
The versatility of the this compound scaffold allows for the generation of diverse chemical libraries for high-throughput screening. The core structure can be readily modified at various positions, leading to a wide range of derivatives with distinct physicochemical properties and biological activities. For example, a series of novel indene-derived retinoic acid receptor α (RARα) agonists were synthesized, with many exhibiting moderate binding activity and potent antiproliferative effects. mdpi.com This demonstrates the utility of the indene skeleton in developing new RARα agonists. mdpi.com
The synthesis of these libraries often involves multi-step reaction sequences, starting from readily available precursors. chemicalbook.com The ability to introduce various functional groups onto the indene ring system is key to creating a diverse collection of molecules for biological evaluation. researchgate.net
Utility in Asymmetric Catalysis and Chiral Auxiliary Development.nih.gov
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. sigmaaldrich.comwikipedia.org While direct research on this compound as a chiral auxiliary is not extensively documented, the broader indene framework has shown significant promise in this area.
Indene-based chiral auxiliaries, such as a thiazolidinethione auxiliary derived from trans-1-amino-2-indanol, have proven effective in stereoselective reactions like acetate (B1210297) aldol (B89426) reactions. scielo.org.mx These auxiliaries can provide high levels of diastereoselectivity, leading to the desired stereoisomer in excellent yield. scielo.org.mx The rigid structure of the indene scaffold helps to create a well-defined chiral environment, influencing the stereochemical outcome of the reaction. The chiral auxiliary can typically be recovered and reused, making the process more efficient and cost-effective. wikipedia.org
The development of new and efficient indene-based chiral auxiliaries continues to be an active area of research, with the potential for these structures to be applied in the synthesis of complex natural products and biologically active molecules. scielo.org.mx
Potential Contributions to Materials Science and Polymer Chemistry.nih.gov
The unique properties of indene and its derivatives also make them attractive for applications in materials science and polymer chemistry. ontosight.ai Indene derivatives are utilized in the production of polymers and other materials with unique characteristics. ontosight.ai The methoxy group in this compound can influence the polymer's properties, such as its thermal stability, solubility, and optical properties.
Indene-containing polymers are known for their high refractive index and low birefringence, making them suitable for applications in optical films and lenses. The rigid structure of the indene unit contributes to the thermal stability and mechanical strength of the resulting polymers. While specific research on polymers derived directly from this compound is limited in the provided results, the general use of indene derivatives in polymer synthesis suggests potential for this compound as well. ontosight.ai
Development of Chemical Probes and Tools for Mechanistic Biological Research
Chemical probes are essential for elucidating biological pathways and mechanisms of drug action. The this compound scaffold can be incorporated into the design of such probes. Its defined structure allows for the precise placement of reporter groups, such as fluorescent tags or photoaffinity labels, without significantly perturbing the molecule's interaction with its biological target.
For example, derivatives of this compound could be functionalized to create probes for studying the tubulin cytoskeleton. nih.gov By attaching a fluorescent dye to a potent tubulin-binding indene derivative, researchers could visualize the distribution and dynamics of microtubules within living cells. Similarly, incorporating a photoreactive group could allow for the identification of the specific binding site of the indene derivative on the tubulin protein through photoaffinity labeling experiments.
The development of such chemical tools based on the this compound scaffold would provide valuable insights into the molecular mechanisms underlying the biological activities of this important class of compounds.
Conclusion and Future Directions in 4 Methoxy 2,3 Dihydro 1h Indene Research
Synthesis and Derivatization: Progress and Remaining Challenges
The synthesis of 4-methoxy-2,3-dihydro-1H-indene and its derivatives has seen considerable progress, with various methods being developed to construct and functionalize the indene (B144670) core. organic-chemistry.org These methods often involve multi-step reactions, starting from readily available precursors. For instance, the synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine can be achieved through a multi-step reaction sequence involving reagents like thionyl chloride, AlCl3, and benzyltrimethylammonium (B79724) chloride. chemicalbook.com
Despite these advancements, challenges remain. The development of more efficient, atom-economical, and environmentally benign synthetic routes is a continuous pursuit. High-yielding and stereoselective syntheses are particularly crucial for the preparation of chiral indene derivatives, which are of significant interest in medicinal chemistry. researchgate.net Overcoming these hurdles will require innovative catalytic systems and a deeper understanding of reaction mechanisms.
Elucidating Complex Biological Mechanisms: Avenues for Deeper Understanding
Derivatives of this compound have shown a range of biological activities, making them attractive scaffolds for drug discovery. For example, certain dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. nih.govtandfonline.com Structure-activity relationship (SAR) studies have highlighted the importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for antiproliferative activity. nih.govtandfonline.com
Future research will likely focus on unraveling the intricate biological mechanisms through which these compounds exert their effects. This will involve a combination of in vitro and in vivo studies to identify specific molecular targets and signaling pathways. A deeper understanding of these mechanisms is essential for the rational design of more potent and selective therapeutic agents with improved pharmacological profiles.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in the study of this compound and its analogs. Computational tools, such as Density Functional Theory (DFT), are employed to predict molecular structures, vibrational frequencies, and electronic properties. researchgate.netmdpi.com This theoretical insight can guide the design of new derivatives with desired characteristics.
Molecular docking simulations can predict the binding of indene derivatives to biological targets, such as enzymes and receptors, providing valuable information for drug design. nih.gov The integration of these computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for accelerating the discovery process. Future research will likely see an even greater reliance on these integrated approaches to tackle complex chemical and biological questions.
Emerging Applications and Unexplored Research Avenues
While much of the focus has been on the medicinal applications of indene derivatives, there are numerous other potential uses for these compounds. researchgate.net The unique electronic and structural properties of the indene scaffold make it a candidate for applications in materials science, such as in the development of organic semiconductors and nonlinear optical materials. researchgate.net
Unexplored research avenues include the investigation of this compound derivatives as probes for chemical biology, tools for studying biological processes, and as components of novel catalysts. The antioxidant properties of some indane derivatives also suggest potential applications in areas beyond medicine, such as in the development of food preservatives and other materials resistant to oxidative degradation. mdpi.comresearchgate.netnih.gov
Broader Scientific and Technological Impact of Indene Chemistry
The chemistry of indene and its derivatives has a wide-ranging impact on science and technology. wikipedia.org The indene core is a recurring motif in many natural products and biologically active molecules, and its study contributes to our fundamental understanding of organic chemistry and chemical reactivity. wikipedia.org
From a technological standpoint, the polymerization of indene is a key process in the production of thermoplastic resins. wikipedia.org The continued exploration of new reactions and applications of indene derivatives will undoubtedly lead to further technological advancements. The insights gained from studying relatively simple molecules like this compound can have far-reaching consequences, driving innovation across various scientific disciplines.
Q & A
Q. What advanced spectroscopic techniques resolve dynamic stereochemical changes in dihydroindene derivatives under physiological conditions?
- Answer : Time-resolved circular dichroism (CD) spectroscopy tracks conformational changes during protein binding. Variable-temperature NMR detects rotamer populations in solution. Cryo-electron microscopy (cryo-EM) visualizes ligand-receptor complexes at near-atomic resolution, as applied in serotonin uptake inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
